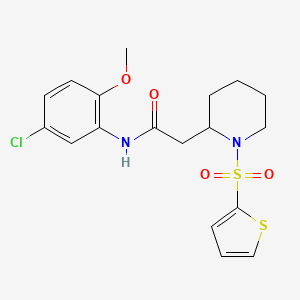

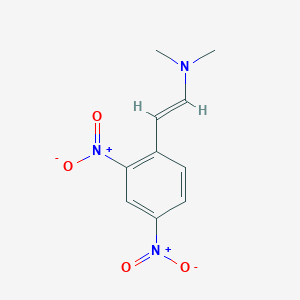

![molecular formula C27H25N3O5S2 B2506832 diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-59-0](/img/structure/B2506832.png)

diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate," is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as inhibition of human leukocyte elastase , antiallergy activity , and antituberculosis activity .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions. For instance, the Gewald thiophene synthesis is a method used to obtain ethyl 2-aminothiophene-3-carboxylates, which can serve as precursors for further chemical transformations . Similarly, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate involved structural modifications of quinazoline derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, was found to be stabilized by intermolecular and intramolecular hydrogen bonds, with the thieno[2,3-b]pyridine moiety being planar . This information can provide insights into the potential molecular conformation of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to act as inhibitors for enzymes such as human leukocyte elastase, where they function as acyl-enzyme inhibitors . The stability of these compounds under various conditions, such as alkaline hydrolysis, is also a key aspect of their chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystalline structure, as evidenced by X-ray diffraction data . The crystallographic data can reveal important aspects such as the space group, unit cell parameters, and molecular packing within the crystal lattice. These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated various methods for synthesizing thiophene and quinoline derivatives, highlighting their chemical reactivity and potential for creating structurally diverse compounds. For instance, Aleksandrov et al. (2020) discussed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and subsequent reactions, offering insights into electrophilic substitution reactions that could be applicable to related compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020). Additionally, Armas et al. (2003) provided crystallographic analysis of a closely related molecule, emphasizing the importance of structural characterization in understanding compound properties (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003).

Biological Activity

The exploration of biological activities of thieno[2,3-b]pyridine derivatives has shown promising results in various studies. Hung et al. (2014) synthesized and tested a series of thieno[2,3-b]pyridines-2-carboxamides for antiproliferative activity, identifying compounds with significant activity against cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Electropolymerization and Sensor Applications

Research into the electropolymerization of thieno[3,4-b][1,4]dioxin derivatives and their application in sensing technologies has also been reported. Carbas et al. (2012) synthesized a fluorescent polymer with sensitivity towards metal cations, particularly Fe^3+ ions, demonstrating the utility of such compounds in developing selective sensors (Carbas, Kıvrak, Zora, & Önal, 2012).

properties

IUPAC Name |

diethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5S2/c1-3-34-26(32)23-17-11-12-30(27(33)35-4-2)15-22(17)37-25(23)29-24(31)18-14-20(21-10-7-13-36-21)28-19-9-6-5-8-16(18)19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVCFARQVDIALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)